Acide 6-(tert-butoxy)picolinique

Vue d'ensemble

Description

6-(Tert-butoxy)picolinic acid is a chemical compound that is related to picolinic acid derivatives. While the specific compound is not directly discussed in the provided papers, the papers do mention related compounds and their properties, which can give us insight into the chemical behavior and characteristics that 6-(Tert-butoxy)picolinic acid might exhibit. For instance, picolinic acid derivatives are known to interact with metal ions and can act as sensitizers in photophysical processes .

Synthesis Analysis

The synthesis of related compounds, such as 6-phosphoryl picolinic acid derivatives, involves specific reactions that could be adapted for the synthesis of 6-(Tert-butoxy)picolinic acid. For example, the synthesis of 6-phosphoryl picolinic acid derivatives is achieved through a series of reactions that result in the introduction of phosphoryl groups into the picolinic acid framework . Similarly, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid involves condensation and cyclodehydration reactions, which could be relevant for synthesizing the tert-butoxy derivative of picolinic acid .

Molecular Structure Analysis

The molecular structure of related compounds can provide insights into the potential structure of 6-(Tert-butoxy)picolinic acid. For instance, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid reveals aromatic stacking interactions and hydrogen bonding, which are important factors in the stability of the compound in the solid state . These structural features could also be important in the molecular structure analysis of 6-(Tert-butoxy)picolinic acid.

Chemical Reactions Analysis

The chemical reactions of picolinic acid derivatives can vary depending on the substituents attached to the picolinic acid core. For example, the intramolecular charge transfer (ICT) and dual fluorescence observed in the planarized aminobenzonitrile derivative NTC6 indicate that the electronic properties of the substituents can significantly influence the chemical behavior of the molecule . This suggests that the tert-butoxy group in 6-(Tert-butoxy)picolinic acid could also affect its reactivity and interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives are influenced by their molecular structure and substituents. The solvatochromic measurements and dipole moments of compounds like NTC6 provide information about their solubility and electronic properties . Similarly, the photophysical measurements and quantum yields of the 6-phosphoryl picolinic acid derivatives give insights into their luminescence and potential applications in sensing and imaging . These properties are crucial for understanding the behavior of 6-(Tert-butoxy)picolinic acid in various environments and applications.

Applications De Recherche Scientifique

Développement d'herbicides

Les dérivés de l'acide 6-(tert-butoxy)picolinique ont été étudiés pour leur potentiel en tant qu'herbicides auxiniques synthétiques. Ces composés, y compris les acides picoliniques structurellement apparentés, se sont avérés prometteurs pour inhiber la croissance de certaines plantes en imitant l'action des hormones végétales naturelles . Par exemple, des dérivés ont été synthétisés dans le but de découvrir des composés ayant une activité herbicide puissante, et certains ont montré une meilleure activité herbicide post-émergence que les herbicides commerciaux existants .

Recherche antivirale

L'acide picolinique, dont l'this compound est dérivé, a démontré des capacités antivirales à large spectre. Il a été constaté qu'il bloquait l'entrée de virus enveloppés tels que le SRAS-CoV-2 et la grippe A dans les cellules hôtes, empêchant ainsi l'infection . Cela suggère que les dérivés de l'acide picolinique, y compris l'this compound, pourraient être précieux dans le développement de thérapies antivirales.

Études d'amarrage moléculaire

Dans le domaine de la chimie computationnelle, l'this compound peut être utilisé dans des études d'amarrage moléculaire pour comprendre son interaction avec des cibles biologiques. Ceci est crucial pour la conception de nouvelles molécules ayant les activités biologiques souhaitées . Les études d'amarrage aident à identifier comment ces composés pourraient interagir avec des protéines comme la protéine F-box de signalisation de l'auxine, ce qui est important pour l'activité herbicide .

Chimie synthétique

Le composé sert de bloc de construction en chimie synthétique pour la création d'une variété de dérivés ayant des applications potentielles en agriculture et en médecine. Le groupe tert-butoxy en particulier peut offrir une gêne stérique qui peut être exploitée pour créer des composés plus sélectifs et plus puissants .

Modélisation quantitative structure-activité (QSAR)

Les dérivés de l'this compound peuvent être utilisés dans la modélisation QSAR pour prédire l'activité herbicide de nouveaux composés. Cela implique la construction d'un modèle qui corréle la structure chimique avec l'activité biologique, guidant la synthèse de nouveaux herbicides .

Absorption des oligo-éléments

L'acide picolinique est connu pour faciliter l'absorption du zinc et d'autres oligo-éléments de l'intestin. Bien que l'this compound lui-même ne puisse pas avoir cette propriété, ses dérivés pourraient potentiellement être modifiés pour améliorer cette capacité, ce qui a des implications pour la science nutritionnelle et la médecine .

Structure de base pour de nouveaux herbicides

La structure de l'this compound fournit un modèle pour la découverte de nouveaux herbicides. En modifiant sa structure, les chercheurs peuvent créer de nouveaux composés qui peuvent offrir des profils de sécurité améliorés pour les cultures comme le maïs, le blé et le sorgho tout en contrôlant efficacement les mauvaises herbes .

Études de résistance aux médicaments

Étant donné les propriétés antivirales de l'acide picolinique, l'étude de l'this compound et de ses dérivés pourrait contribuer à comprendre les mécanismes de résistance aux médicaments. Ceci est particulièrement pertinent dans le contexte des virus qui mutent rapidement, nécessitant le développement de composés qui peuvent rester efficaces au fil du temps .

Mécanisme D'action

Target of Action

Picolinic acid, a related compound, has been shown to interact withzinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

Picolinic acid, a structurally similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function

Biochemical Pathways

Picolinic acid has been shown to affect pathways related tozinc transport . It’s also been reported to have antiviral activity, suggesting it may impact pathways related to viral replication .

Result of Action

Picolinic acid has been shown to haveantiviral activity in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

Analyse Biochimique

Biochemical Properties

6-(Tert-butoxy)picolinic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to act as a chelating agent, binding to metal ions such as zinc, manganese, and copper. This binding can influence the activity of metalloenzymes and other metal-dependent proteins. For example, 6-(Tert-butoxy)picolinic acid can inhibit the activity of zinc finger proteins by disrupting their zinc-binding sites, leading to changes in their structure and function .

Cellular Effects

6-(Tert-butoxy)picolinic acid has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-(Tert-butoxy)picolinic acid can inhibit the entry of enveloped viruses into host cells by targeting viral-cellular membrane fusion . This antiviral activity can impact cell function by preventing viral replication and spread. Additionally, 6-(Tert-butoxy)picolinic acid can modulate immune responses by affecting the activity of zinc-dependent enzymes and proteins involved in immune signaling .

Molecular Mechanism

The molecular mechanism of 6-(Tert-butoxy)picolinic acid involves its interactions with biomolecules at the molecular level. It binds to metal ions, such as zinc, and disrupts the function of metal-dependent proteins. This binding can lead to enzyme inhibition or activation, depending on the specific protein and its role in cellular processes. For example, 6-(Tert-butoxy)picolinic acid can inhibit the activity of zinc finger proteins by altering their zinc-binding sites, which affects their ability to regulate gene expression . Additionally, 6-(Tert-butoxy)picolinic acid can interfere with viral entry by compromising viral membrane integrity and inhibiting virus-cellular membrane fusion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Tert-butoxy)picolinic acid can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 6-(Tert-butoxy)picolinic acid exhibits broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . The compound’s stability and effectiveness can vary depending on the experimental conditions and the duration of exposure. Long-term studies are needed to fully understand the temporal effects of 6-(Tert-butoxy)picolinic acid on cellular function.

Dosage Effects in Animal Models

The effects of 6-(Tert-butoxy)picolinic acid can vary with different dosages in animal models. Studies have demonstrated that the compound exhibits antiviral activity in preclinical animal models, such as the murine BALB/c model and the Syrian golden hamster model . The dosage of 6-(Tert-butoxy)picolinic acid can influence its effectiveness and potential toxicity. Higher doses may lead to adverse effects, while lower doses may be less effective in inhibiting viral replication. It is important to determine the optimal dosage for therapeutic applications to minimize toxicity and maximize efficacy.

Metabolic Pathways

6-(Tert-butoxy)picolinic acid is involved in metabolic pathways related to the metabolism of tryptophan and other aromatic compounds. It is a metabolite of tryptophan through the kynurenine pathway . The compound can be further metabolized by microorganisms, such as Alcaligenes faecalis, which utilize 6-(Tert-butoxy)picolinic acid as a carbon and nitrogen source for growth . The metabolic pathways of 6-(Tert-butoxy)picolinic acid involve its conversion into intermediates such as 6-hydroxypicolinic acid and 3,6-dihydroxypicolinic acid, which are further degraded by specific enzymes .

Transport and Distribution

The transport and distribution of 6-(Tert-butoxy)picolinic acid within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its chelating properties allow it to bind to metal ions and form complexes that can be transported within cells . The distribution of 6-(Tert-butoxy)picolinic acid can influence its localization and accumulation in specific tissues, affecting its activity and function.

Subcellular Localization

The subcellular localization of 6-(Tert-butoxy)picolinic acid is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular processes . The localization of 6-(Tert-butoxy)picolinic acid can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments.

Propriétés

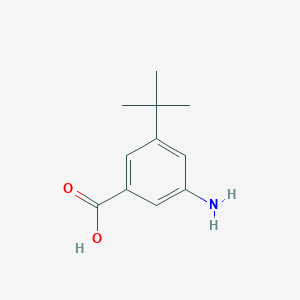

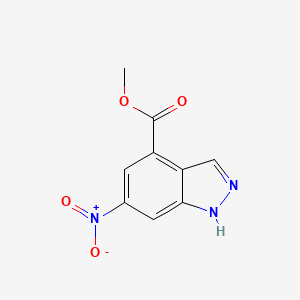

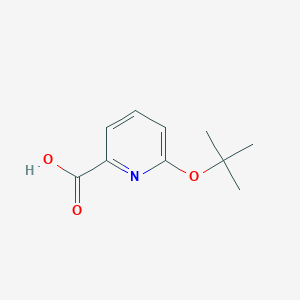

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-8-6-4-5-7(11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQBBBFIVUMNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628869 | |

| Record name | 6-tert-Butoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

717105-06-1 | |

| Record name | 6-tert-Butoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(tert-butoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.